2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indene moiety, a benzothiazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Ring: The benzothiazole ring can be introduced through a condensation reaction between an o-aminothiophenol and a carboxylic acid derivative.
Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution, can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the nitro group.
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Contains an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(10-25-14-6-4-11-2-1-3-12(11)8-14)20-18-19-15-7-5-13(21(23)24)9-16(15)26-18/h4-9H,1-3,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRBPARLCIMWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.